![molecular formula C24H21ClN4O3 B2433095 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 923217-50-9](/img/no-structure.png)

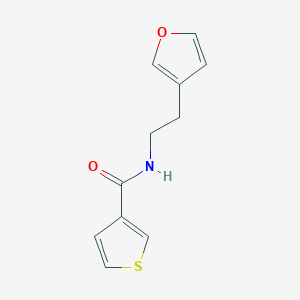

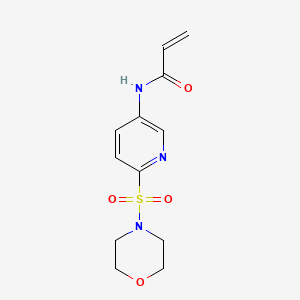

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .科学的研究の応用

Radioligands for Imaging Studies

Compounds related to the mentioned chemical structure have been explored for their potential in imaging the translocator protein (18 kDa) with positron emission tomography (PET). For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for this protein, highlighting the significance of these compounds in neuroscience research, particularly in studying neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial Agents

The structural framework of the mentioned compound is also found in research focused on developing new antimicrobial agents. Several studies have synthesized derivatives that exhibit good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012; Nunna et al., 2014).

Anti-inflammatory Agents

Compounds with the pyrido[3,2-d]pyrimidin-1(2H)-yl moiety have also been investigated for their anti-inflammatory properties. The synthesis and biological evaluation of such compounds have shown promising results, with some demonstrating activity comparable to Prednisolone, an established anti-inflammatory drug (Amr et al., 2007).

Potential Pesticides

Research into N-derivatives of related compounds has highlighted their potential as pesticides. Studies focused on the characterization of these compounds through X-ray powder diffraction suggest their applicability in developing new pesticides (Olszewska et al., 2011).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with 2,3-dimethylaniline to form the intermediate. The intermediate is then reacted with N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "2,3-dimethylaniline", "N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 2,3-dimethylaniline in the presence of a coupling agent to form the intermediate.", "Step 3: Reaction of the intermediate with N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine in the presence of a base to form the final product." ] } | |

CAS番号 |

923217-50-9 |

分子式 |

C24H21ClN4O3 |

分子量 |

448.91 |

IUPAC名 |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dimethylphenyl)acetamide |

InChI |

InChI=1S/C24H21ClN4O3/c1-15-5-3-6-19(16(15)2)27-21(30)14-28-20-7-4-12-26-22(20)23(31)29(24(28)32)13-17-8-10-18(25)11-9-17/h3-12H,13-14H2,1-2H3,(H,27,30) |

InChIキー |

USLKEFIPJRYTOF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2433021.png)

![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)

![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)

![2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B2433031.png)

![1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2433032.png)

![2-(Spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2433034.png)